molecular formula C28H28N2 B178472 (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine CAS No. 157242-43-8

(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

Cat. No.: B178472
CAS No.: 157242-43-8
M. Wt: 392.5 g/mol
InChI Key: QEUWNGJNPLRKLR-NSOVKSMOSA-N
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Description

(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with significant applications in asymmetric synthesis and catalysis. Its unique structure, featuring two benzyl and two phenyl groups attached to an ethane backbone, imparts distinct stereochemical properties that make it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzylamine and benzaldehyde.

    Condensation Reaction: Benzylamine reacts with benzaldehyde under acidic conditions to form N-benzylidene benzylamine.

    Hydrogenation: The N-benzylidene benzylamine is then subjected to hydrogenation using a palladium catalyst to yield N-benzyl benzylamine.

    Reductive Amination: The N-benzyl benzylamine undergoes reductive amination with benzaldehyde in the presence of a reducing agent like sodium borohydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Produces imines or amides.

    Reduction: Yields secondary amines.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions. It is also employed in the synthesis of complex organic molecules, where its chiral properties help in achieving high stereoselectivity.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its chiral nature makes it a valuable intermediate in the development of drugs with specific enantiomeric forms.

Industry

Industrially, this compound is used in the production of fine chemicals and as a catalyst in polymerization reactions. Its ability to induce chirality in polymer chains is particularly useful in the manufacture of optically active materials.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine: The enantiomer of the compound , with similar chemical properties but opposite stereochemistry.

    N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine: The racemic mixture containing both (1S,2S) and (1R,2R) forms.

    N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine derivatives: Various substituted derivatives with different functional groups.

Uniqueness

(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct enantioselective properties in catalytic reactions. Its ability to form stable chiral complexes with metals makes it particularly valuable in asymmetric synthesis compared to its racemic or other enantiomeric counterparts.

Properties

IUPAC Name

(1S,2S)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUWNGJNPLRKLR-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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